molecular formula C7H9NO2 B083346 4-Ethoxypyridine n-oxide CAS No. 14474-56-7

4-Ethoxypyridine n-oxide

Cat. No. B083346
CAS RN: 14474-56-7
M. Wt: 139.15 g/mol
InChI Key: OWDMBYMZBXLZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Pyridine N-oxides, such as 4-Ethoxypyridine n-oxide, are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules and hence increase reactivity of its nucleophilic part towards various reactions with electrophiles .

Scientific Research Applications

  • Formation of Complexes with Metal Halides and Perchlorates : It forms complexes with metal halides and perchlorates, showing unique spectral, magnetic, and conductance characteristics. These complexes have been characterized using X-ray powder diffraction studies and spectral evidence, revealing both penta- and hexa-coordinated species in equilibrium in solutions of the CoII and NiII perchlorate complexes containing excess free ligand (Karayannis et al., 1969).

  • Interactions with Metal Nitrates : EPNO shows interaction with Co II, Ni II, Cu II, and Zn II nitrates, leading to structural variations based on spectral, magnetic, and conductance studies. These complexes demonstrate both mono- and bi-dentate nitrato groups and various symmetries, highlighting its versatility in forming different complex structures (Karayannis et al., 1970).

  • Directive Influence During Nitration : The nitration of EPNO derivatives shows that a nitro-group is introduced into the 4-position, indicating its directive influence during the nitration process. This characteristic can be useful in synthetic chemistry applications (Hertog et al., 2010).

  • Synthesis of 4-Substituted Derivatives : EPNO can be used in the synthesis of various 4-substituted pyridine-N-oxides and pyridines, demonstrating its role as a versatile reagent in organic synthesis (Hertog & Combe, 2010).

  • Coordination Polymers with Silver Atoms : It reacts with silver(I) salts to form 1-D coordination polymers where the ligand bridges one, two, or three silver atoms. This highlights its potential in the development of coordination polymers and materials science (Puttreddy & Steel, 2014).

  • Polarographic Behavior Study : Its polarographic behavior has been investigated, showing that its reduction wave decreases rapidly with increasing pH in values above 5. This study is relevant to electrochemistry and analytical applications (Kubota & Miyazaki, 1962).

  • Iron Mobilisation in Biological Systems : Some derivatives of 2-hydroxypyridine-N-oxide, including 4-ethoxypyridine n-oxide, have shown effectiveness in removing iron from human transferrin and horse spleen ferritin, indicating potential biomedical applications in iron metabolism and treatment of iron overload (Kontoghiorghes, 1987).

properties

IUPAC Name

4-ethoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDMBYMZBXLZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291249
Record name 4-Ethoxypyridine n-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxypyridine n-oxide

CAS RN

14474-56-7
Record name NSC163998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC74458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxypyridine n-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-nitropyridine 1-oxide (50 g, 357 mmol) in THF (500 mL) was added sodium ethanolate (48.6 g, 714 mmol). The mixture was stirred at 25° C. for 16 h. The reaction residue was concentrated. The crude material was purified by silica column chromatography (DCM/MeOH=25:1). All fractions found to contain product by TLC (DCM/MeOH=25:1, Rf=0.6) were combined and concentrated to yield a dark red solid of 4-ethoxypyridine 1-oxide (25 g, 162 mmol, 45.3% yield): 1H NMR (400 MHz, CD3OD) δ 8.20-8.18 (m, 2H), 7.11-7.10 (m, 2H), 4.21-4.15 (m, 2H), 1.42 (t, J=7.2 Hz, 3H); ES-LCMS m/z 140.0 (M+H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
48.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-nitropyridine-N-oxide (12 g) was dissolved in ethanol, sodium ethoxide (8.8 g) was added to the mixture, and the mixture was stirred for 40 hours at 50° C. After allowing the mixture to be cooled to room temperature, the precipitates were filtered, the solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-ethoxypyridine-N-oxide (11.8 g). To 4-ethoxypyridine-N-oxide (11.8 g) was added dimethyl sulfate (8.56 ml), and the mixture was stirred for 1 hour at 110° C. After diluting with methanol (180 ml), the mixture was heated to reflux for 1 hour, an aqueous solution (18 ml) of ammonium peroxodisulfate (20.6 g) was added dropwise to the solution under heat reflux, and the mixture was heated to reflux for 1 hour. After allowing the mixture to be cooled to room temperature, the solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give (4-ethoxy-2-pyridinyl)methanol (2.8 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxypyridine n-oxide
Reactant of Route 2
Reactant of Route 2
4-Ethoxypyridine n-oxide
Reactant of Route 3
Reactant of Route 3
4-Ethoxypyridine n-oxide
Reactant of Route 4
4-Ethoxypyridine n-oxide
Reactant of Route 5
Reactant of Route 5
4-Ethoxypyridine n-oxide
Reactant of Route 6
Reactant of Route 6
4-Ethoxypyridine n-oxide

Citations

For This Compound
47
Citations
NM Karayannis, JV Minkiewicz, LL Pytlewski… - Inorganica Chimica …, 1969 - Elsevier
… Complexes of 4-ethoxypyridine N-oxide (EPNO) with metal halides and perchlorates were synthesized and characterized by means of spectral, magnetic, conductance and, in certain …
Number of citations: 35 www.sciencedirect.com
NM Karayannis, SD Sonsino, CM Mikulski… - Inorganica Chimica …, 1970 - Elsevier
Synthetic and characterization studies of 4-ethoxypyridine N-oxide (EPNO) complexes with Co II , Ni II , Cu II and Zn II nitrates are reported. The following structural assignments were …
Number of citations: 33 www.sciencedirect.com
HJ Den Hertog, WP Combé - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
… -, 4-chloro- and 4-ethoxypyridine-N-oxide is described in detail. … 4eNitropyridine-N-oxide (I) -+ 4-ethoxypyridine-N-oxide (Xill). … 4-Ethoxypyridine-N-oxide (.XIII) -+ 4-ethoxypyridine (XIV). …
Number of citations: 100 onlinelibrary.wiley.com
RJ Martens, HJ Den Hertog - Recueil des Travaux Chimiques …, 1967 - Wiley Online Library
… Aminations of 3-bromo-4-ethoxypyridine-N-oxide 4 and 3-bromo-4-methylpyridineN-oxide 7 which probably proceed via 2,3-pyridyne-N-oxide derivatives, yield only the 3-amino …
Number of citations: 21 onlinelibrary.wiley.com
T Kubota, K Nishikida, H Miyazaki… - Journal of the …, 1968 - ACS Publications
Polarograms of 30 heterocyclic amine N-oxides were recorded in dimethylformamide at about 25. Electron spin resonance(esr) spectra of radical anions formed during controlled-…
Number of citations: 112 pubs.acs.org
LA Paquette - Tetrahedron, 1966 - Elsevier
… of the similarity of chemical properties of II and its 4-isomer, l8 it appeared worthwhile to investigate the possibility of employing commercially available 4-ethoxypyridine-N-oxide (XII) as …
Number of citations: 14 www.sciencedirect.com
MJ Pieterse, HJ Den Hertog - Recueil des Travaux Chimiques …, 1961 - Wiley Online Library
… The last substance was converted with sodium ethylate into 3-bromo-4-ethoxypyridineN-oxide from which cvmpound X was obtained by reduction. …
Number of citations: 68 onlinelibrary.wiley.com
RJ Martens, HJ den Hertog - Recueil des Travaux Chimiques …, 1964 - Wiley Online Library
… amination of 2-bromo-4-ethoxypyridine-N-oxide (XVIII) yields the … Amination of 3-bromo-4-ethoxypyridine-N-oxide (XIX) … of the hydrochloride of 2-bromo-4-ethoxypyridine-N-oxide (XVI II) …
Number of citations: 33 onlinelibrary.wiley.com
LL Rodina, AV Ryzhakov, OO Alekseeva - Chemistry of Heterocyclic …, 1995 - Springer
… The following were produced analogously: 4-ethoxypyridine N-oxide (llIc), using absolute ethanol as the solvent; 4benzylox2,qgyridine N-oxide (IIId) -- solvent benzyl alcohol; and 4-…
Number of citations: 1 link.springer.com
B Brycki, M Szafran - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… The ionization constant of 4-ethoxypyridine N-oxide was determined by a spectrophotometric method (analytical wavelengths 264 and 270 nm) at 20 "C; pK, = 1.97 f 0.03. Centres of …
Number of citations: 30 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.